Cas no 80844-05-9 (1-{[2-methyl-2-(4-methylphenyl)butoxy]methyl}-3-phenoxybenzene)

1-{[2-methyl-2-(4-methylphenyl)butoxy]methyl}-3-phenoxybenzene structure
80844-05-9 structure
Product name:1-{[2-methyl-2-(4-methylphenyl)butoxy]methyl}-3-phenoxybenzene
CAS No:80844-05-9
MF:C25H28O2
MW:360.4886
CID:1802643
PubChem ID:3067159

1-{[2-methyl-2-(4-methylphenyl)butoxy]methyl}-3-phenoxybenzene Chemical and Physical Properties

Names and Identifiers

    • 1-{[2-methyl-2-(4-methylphenyl)butoxy]methyl}-3-phenoxybenzene
    • 1-methyl-4-[2-methyl-1-[(3-phenoxyphenyl)methoxy]butan-2-yl]benzene
    • SCHEMBL9558473
    • 1-((2-Methyl-2-(4-methylphenyl)butoxy)methyl)-3-phenoxybenzene
    • DTXSID601001572
    • Benzene, 1-((2-methyl-2-(4-methylphenyl)butoxy)methyl)-3-phenoxy-
    • 80844-05-9
    • Inchi: InChI=1S/C25H28O2/c1-4-25(3,22-15-13-20(2)14-16-22)19-26-18-21-9-8-12-24(17-21)27-23-10-6-5-7-11-23/h5-17H,4,18-19H2,1-3H3
    • InChI Key: DYYYQQOQKBOFRZ-UHFFFAOYSA-N
    • SMILES: CCC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)C

Computed Properties

  • Exact Mass: 360.208930132g/mol
  • Monoisotopic Mass: 360.208930132g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 8
  • Complexity: 409
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.4
  • Topological Polar Surface Area: 18.5Ų

1-{[2-methyl-2-(4-methylphenyl)butoxy]methyl}-3-phenoxybenzene Related Literature

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